

An In-depth Technical Guide to (E)-3-cyclopropyl-2-methylacrylic acid

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Compound of Interest

Compound Name:	(E)-3-cyclopropyl-2-methylacrylic acid
CAS No.:	773112-21-3
Cat. No.:	B3154222

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of **(E)-3-cyclopropyl-2-methylacrylic acid**, a molecule of interest in medicinal chemistry and drug discovery. By leveraging established chemical principles and data from analogous structures, this document offers insights into its synthesis, properties, and potential applications, serving as a valuable resource for professionals in the field.

Core Identifiers and Physicochemical Properties

(E)-3-cyclopropyl-2-methylacrylic acid is a carboxylic acid featuring a cyclopropyl group conjugated to an α,β -unsaturated system. The presence of the cyclopropyl moiety is of particular significance in drug design, as it can confer unique conformational rigidity and metabolic stability.^{[1][2][3][4]}

Table 1: Identifiers and Physicochemical Properties of **(E)-3-cyclopropyl-2-methylacrylic acid**

Identifier	Value	Source
CAS Number	1399672-44-6	BLDpharm
Molecular Formula	C ₇ H ₁₀ O ₂	Calculated
Molecular Weight	126.15 g/mol	Calculated
IUPAC Name	(E)-3-cyclopropyl-2-methylprop-2-enoic acid	IUPAC Nomenclature
SMILES	<chem>C/C(=C/C1CC1)/C(=O)O</chem>	
Predicted pKa	~4.5 - 5.0	Estimated based on acrylic acid derivatives
Predicted LogP	~1.5 - 2.0	Estimated based on structural fragments
Physical State	Solid or oil	Inferred from similar compounds

Note: Some physicochemical properties are estimated based on the structure and data from analogous compounds due to limited experimental data for this specific molecule.

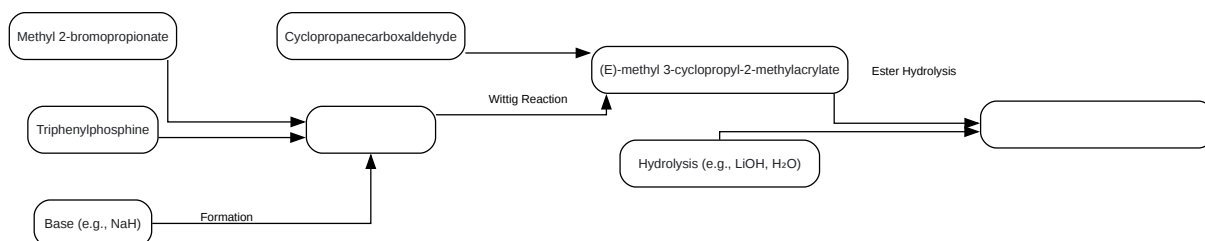
Synthesis of (E)-3-cyclopropyl-2-methylacrylic acid: A Plausible Synthetic Approach

The synthesis of α,β -unsaturated carboxylic acids can be achieved through various established methods.^{[5][6]} For the stereoselective synthesis of the (E)-isomer of 3-cyclopropyl-2-methylacrylic acid, the Wittig reaction and the Knoevenagel condensation are two highly relevant and adaptable methods.^{[7][8][9][10]} Below is a detailed, plausible experimental protocol based on the Wittig reaction, a robust method for olefination.^{[8][9][10]}

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.^{[8][9][10]} For the synthesis of (E)-3-cyclopropyl-2-methylacrylic acid, cyclopropanecarboxaldehyde would serve as the aldehyde component, and a stabilized ylide

derived from an α -halo propionate ester would be the key reagent. The use of a stabilized ylide generally favors the formation of the (E)-alkene.[9]



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Caption: Proposed Wittig reaction pathway for the synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of the Phosponium Ylide

- To a solution of methyl 2-bromopropionate in anhydrous toluene, add an equimolar amount of triphenylphosphine.
- Heat the mixture at reflux for 24 hours to form the corresponding phosphonium salt.
- Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
- Wash the salt with cold diethyl ether and dry under vacuum.
- Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C.
- Add a strong base, such as sodium hydride (NaH), portion-wise until the deep red color of the ylide persists.

Step 2: Wittig Reaction with Cyclopropanecarboxaldehyde

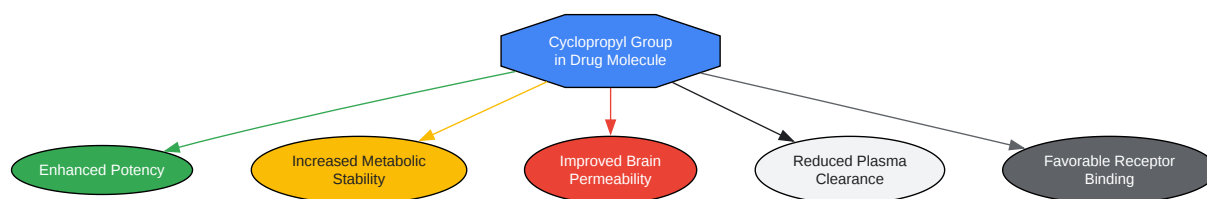
- To the freshly prepared ylide solution at 0 °C, add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, (E)-methyl 3-cyclopropyl-2-methylacrylate.

Step 3: Hydrolysis to the Carboxylic Acid

- Dissolve the crude ester in a mixture of THF and water.
- Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours.
- Monitor the hydrolysis by TLC.
- Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **(E)-3-cyclopropyl-2-methylacrylic acid**, by column chromatography or recrystallization.

The Role of the Cyclopropyl Moiety in Drug Design and Development

The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[1][2][3][4][11]



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Caption: Key advantages of incorporating a cyclopropyl group in drug candidates.

- **Enhanced Potency:** The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to its biological target.[2]
- **Metabolic Stability:** The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]
- **Improved Pharmacokinetics:** The introduction of a cyclopropyl group can modulate lipophilicity, potentially leading to increased brain permeability and reduced plasma clearance.[3]

Potential Applications in Drug Discovery

While specific biological activities of **(E)-3-cyclopropyl-2-methylacrylic acid** are not extensively documented, its structural features suggest potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. The α,β -unsaturated carboxylic acid moiety is a known pharmacophore and can participate in various biological interactions.[5][6][12][13]

Safety and Handling

No specific safety data is available for **(E)-3-cyclopropyl-2-methylacrylic acid**. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to other α,β -unsaturated carboxylic acids like methacrylic acid.^{[14][15]}

Table 2: General Safety and Handling Precautions

Hazard	Precautionary Statement
Skin and Eye Contact	Causes severe skin burns and eye damage. ^[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Inhalation	May cause respiratory irritation. ^[14] Handle in a well-ventilated area or in a chemical fume hood.
Ingestion	Harmful if swallowed. ^{[14][16]} Do not eat, drink, or smoke when handling this chemical.
Storage	Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and bases. ^[15]
Disposal	Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most up-to-date and complete safety information before handling any chemical.

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